molecular formula C9H8Cl2O3 B14884515 Methyl 2-(2,5-dichlorophenoxy)acetate

Methyl 2-(2,5-dichlorophenoxy)acetate

Cat. No.: B14884515
M. Wt: 235.06 g/mol
InChI Key: QZJWFWJVECNSMD-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dichlorophenoxy)acetate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms on the phenyl ring. This compound is often used in various chemical reactions and has applications in different fields, including agriculture and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dichlorophenoxy)acetate typically involves the esterification of 2,5-dichlorophenoxyacetic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,5-Dichlorophenoxyacetic acid+MethanolH2SO4Methyl 2-(2,5-dichlorophenoxy)acetate+Water\text{2,5-Dichlorophenoxyacetic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,5-Dichlorophenoxyacetic acid+MethanolH2​SO4​​Methyl 2-(2,5-dichlorophenoxy)acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 2,5-dichlorophenoxyacetic acid and methanol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.

Major Products

Scientific Research Applications

Methyl 2-(2,5-dichlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of herbicides and pesticides

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dichlorophenoxy)acetate involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it effective as a herbicide. The compound’s molecular targets include auxin receptors and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,6-dichlorophenoxy)acetate: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

Uniqueness

Methyl 2-(2,5-dichlorophenoxy)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in agriculture and research .

Properties

IUPAC Name

methyl 2-(2,5-dichlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJWFWJVECNSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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